molecular formula C15H18O5 B14671183 2,3-Epoxyhelenalin CAS No. 41945-41-9

2,3-Epoxyhelenalin

Cat. No.: B14671183
CAS No.: 41945-41-9
M. Wt: 278.30 g/mol
InChI Key: QVBODYCYOLPPMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxyhelenalin typically involves the epoxidation of helenalin. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, which reacts with the double bond in helenalin to form the epoxide . The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of epoxide synthesis apply. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2,3-Epoxyhelenalin stands out due to the presence of the epoxide group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

41945-41-9

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecane-5,14-dione

InChI

InChI=1S/C15H18O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-12,16H,2,4H2,1,3H3

InChI Key

QVBODYCYOLPPMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(C1C4C(C3=O)O4)C)O)C(=C)C(=O)O2

Origin of Product

United States

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